Proven Synthetic Utility: Established Role as an Intermediate for Pharmacologically Active Imidazoles
The primary differentiation of carbonic acid ethyl ester formylaminomethyl ester lies in its established, patented use as a direct intermediate in the synthesis of 1-substituted imidazole-5-carboxylic acid derivatives, which are known for their pharmacological and biocidal activity [1]. This process specifically requires an N-alkoxycarbonylmethyl-N-formyl-amine structure, which is directly produced by this compound. This provides a verified synthetic pathway to a valuable class of molecules, a fact not established for common alternatives like ethyl N-formylglycinate (CAS 3154-51-6), which leads to different structural scaffolds.
| Evidence Dimension | Verification of Role in a Specific, Patented Synthetic Pathway for Pharmacologically Active Derivatives |
|---|---|
| Target Compound Data | Confirmed as a direct intermediate (as part of Formula I) in U.S. Patent 4,925,958 for the synthesis of 1-substituted imidazole-5-carboxylic acid derivatives [1]. |
| Comparator Or Baseline | Ethyl N-formylglycinate (CAS 3154-51-6): No public patent or primary literature demonstrating its role in an identical or equivalent synthetic pathway for this specific class of final active compounds. |
| Quantified Difference | Qualitative advantage: Proven utility versus no established utility for the same application. |
| Conditions | Synthetic pathway context as described in patent literature. |
Why This Matters
For a procurement decision, selecting a compound with a proven synthetic role de-risks the R&D process compared to an unproven alternative, saving time and resources in reaction development.
- [1] Schmierer, R., & Kunstmann, R. (1990). Process for the preparation of N-alkoxycarbonylmethyl-N-formyl-amines and -anilines. U.S. Patent No. 4,925,958. Washington, DC: U.S. Patent and Trademark Office. View Source
